3-Isobutoxy-5-nitro-1H-indazole

Description

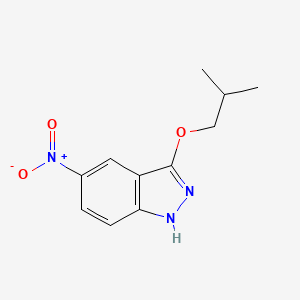

3-Isobutoxy-5-nitro-1H-indazole is a nitro-substituted indazole derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position and a nitro (-NO₂) group at the 5-position of the indazole scaffold. Indazole derivatives are widely studied for their pharmacological and material science applications, with substituents significantly influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

3-(2-methylpropoxy)-5-nitro-1H-indazole |

InChI |

InChI=1S/C11H13N3O3/c1-7(2)6-17-11-9-5-8(14(15)16)3-4-10(9)12-13-11/h3-5,7H,6H2,1-2H3,(H,12,13) |

InChI Key |

RDFMWEMMTMAGGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-5-nitro-1H-indazole typically involves the nitration of 1H-indazole followed by the introduction of the isobutoxy group. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting 5-nitro-1H-indazole is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups using appropriate reagents.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

Reduction: 3-Isobutoxy-5-amino-1H-indazole.

Substitution: Various alkoxy or functional group-substituted indazoles.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

3-Isobutoxy-5-nitro-1H-indazole has been investigated for its potential as an anticancer agent. Studies have demonstrated that derivatives of indazole, including this compound, exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds derived from indazole scaffolds have shown promising results in inhibiting the growth of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells, with IC50 values indicating effective potency against these malignancies .

Kinase Inhibition

The compound has also been explored for its role as a selective inhibitor of the Akt kinase family, which is crucial in cancer signaling pathways. Research indicates that indazole-based inhibitors can selectively target mutated forms of Akt, providing a valuable tool for studying cancer mechanisms and developing targeted therapies .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound is being evaluated for its efficacy in formulating pesticides. Its structural characteristics may enhance the effectiveness of agrochemicals by improving their ability to control pests and diseases in crops. This application is vital for increasing agricultural productivity and sustainability .

Material Science

Electronic Properties

The unique properties of this compound make it a candidate for material science applications. Research is ongoing to explore its potential in developing new materials with specific electronic properties suitable for sensors and electronic devices. The compound's ability to undergo chemical modifications may lead to advancements in organic electronics and photonic devices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. Its derivatives have been shown to interact with various biological targets, providing insights into cellular pathways and disease mechanisms. This research is critical for understanding drug interactions and developing new therapeutic strategies .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Effective against multiple cancer cell lines; selective Akt kinase inhibitors |

| Agricultural Chemistry | Potential use in pesticide formulations to enhance crop protection |

| Material Science | Exploration of electronic properties for sensor and device applications |

| Biochemical Research | Insights into enzyme inhibition; valuable for studying disease mechanisms |

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of 3-Isobutoxy-5-nitro-1H-indazole with structurally related indazole derivatives:

Synthetic yield from ; *Analogous methoxy-nitro compound from .

Key Observations :

- Substituent Bulk and Solubility : The isobutoxy group’s branched alkyl chain likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy) but reduces solubility in polar solvents. Benzyloxy analogs (e.g., 3-benzyloxy-5-nitro-1H-indazole) exhibit similar lipophilicity but may face stability challenges due to benzylic oxidation .

- Melting Points : Halo-substituted indazoles (e.g., bromo, iodo) show higher melting points (>200°C) due to stronger intermolecular halogen bonding, whereas methoxy derivatives (e.g., compound 11 in ) melt at lower temperatures (~160°C) .

Example :

- 3-Benzyloxy-5-nitro-1H-indazole () was synthesized via nucleophilic substitution of a benzyloxy group followed by nitration, achieving a 99% yield. A similar approach could apply to this compound, substituting benzyl alcohol with isobutanol .

Biological Activity

3-Isobutoxy-5-nitro-1H-indazole is a derivative of the indazole class, which has garnered attention due to its diverse biological activities. Indazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-tumor, antimicrobial, and antiparasitic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound features a nitro group at the 5-position and an isobutoxy group at the 3-position of the indazole ring. The presence of these substituents is believed to enhance its biological activity.

Table 1: Structural Characteristics

| Compound Name | Structure | Key Functional Groups |

|---|---|---|

| This compound | Structure (Placeholder) | Nitro (NO2), Isobutoxy (C4H9O) |

Antiparasitic Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antiparasitic activity against various protozoa. A study evaluated a series of indazole derivatives against Leishmania species, highlighting that certain compounds displayed comparable efficacy to standard treatments like amphotericin B. In vitro assays showed promising results for this compound derivatives against L. amazonensis and L. infantum, with effective inhibition of promastigote growth observed .

Antitumor Activity

Indazoles have also been investigated for their antitumor properties. A study identified that certain analogs inhibited key kinases involved in cancer progression. For instance, compounds derived from 3-isobutoxy-5-nitroindazole demonstrated selective inhibition of Akt signaling pathways, which are crucial for cellular growth and survival in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of indazoles has been documented, with some derivatives showing inhibition of pro-inflammatory cytokines. This suggests that this compound may also play a role in modulating inflammatory responses .

Case Study 1: Antileishmanial Activity

A detailed study on the antileishmanial activity of various indazole derivatives revealed that this compound exhibited significant cytotoxicity against Leishmania species. The study utilized transmission electron microscopy to observe morphological changes in treated parasites, confirming the compound's efficacy .

Case Study 2: Inhibition of Mps1 Kinase

Another investigation focused on the inhibitory effects of indazole derivatives on Mps1 kinase, a critical regulator in cell division. The findings indicated that specific modifications to the indazole structure could enhance potency and selectivity against this kinase, suggesting a pathway for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the indazole ring can significantly influence biological activity. For example:

- Position 3 : Substituents like isobutoxy enhance solubility and bioavailability.

- Position 5 : The nitro group is essential for maintaining antiparasitic activity.

Table 2: SAR Insights

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Isobutoxy | Improved solubility |

| 5 | Nitro | Essential for antiparasitic action |

Q & A

Basic: What are the recommended synthetic routes for 3-Isobutoxy-5-nitro-1H-indazole, and how can intermediates be characterized?

Methodological Answer:

The synthesis of nitro-substituted indazoles typically involves sequential functionalization of the indazole core. A plausible route for this compound could involve:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Alkoxylation : React the intermediate with isobutyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C.

Characterization :

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ ~8.0 ppm for aromatic protons adjacent to nitro groups).

- HPLC-PDA : Monitor reaction progress and purity (>95%).

- X-ray Crystallography (if crystalline) : Use SHELXL for refinement to resolve ambiguities in nitro/alkoxy positioning .

Basic: How can the purity and stability of this compound be validated under varying storage conditions?

Methodological Answer:

- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards.

- Stability Testing :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via TLC and LC-MS for nitro group reduction or hydrolysis.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products.

- Data Interpretation : Use principal component analysis (PCA) to correlate degradation pathways with structural motifs .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values) for this compound across assays?

Methodological Answer:

Contradictions may arise from assay-specific factors:

Solubility Differences : Use DMSO stock solutions standardized to <0.1% (v/v) to avoid solvent interference. Validate via dynamic light scattering (DLS).

Target Selectivity : Perform counter-screening against related enzymes (e.g., kinases, phosphodiesterases) to rule off-target effects.

Data Normalization : Apply Hill equation modeling to account for assay plate variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Glide with flexible ligand sampling. Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*).

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability; analyze RMSD/RMSF plots.

- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the indazole core and nitro group to align with known active-site residues (e.g., hydrogen bonding with Arg/Lys).

- Validation : Compare predicted poses with crystallographic data (if available) refined via SHELXL .

Basic: What spectroscopic techniques are critical for distinguishing this compound from its positional isomers?

Methodological Answer:

- ¹H/¹³C NMR : Key distinctions include:

- Nitro group deshielding : Adjacent protons (H-4 and H-6) show downfield shifts (δ >8.0 ppm).

- Isobutoxy protons : Triple split for -OCH₂CH(CH₃)₂ (δ ~3.5–4.0 ppm).

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups.

- High-Resolution MS : Match exact mass (<3 ppm error) to theoretical [M+H]⁺ .

Advanced: How can reaction yields for this compound be optimized while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize nitration (e.g., acid ratio, temperature).

- Catalysis : Screen Lewis acids (e.g., FeCl₃) for regioselective alkoxylation.

- Byproduct Mitigation :

- Scavengers : Add urea during nitration to neutralize excess HNO₃.

- Chromatography : Employ flash chromatography (hexane/EtOAc gradient) to isolate the target compound from di-nitrated byproducts.

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .

Advanced: What strategies are recommended for analyzing non-linear dose-response relationships in cellular assays involving this compound?

Methodological Answer:

- Mechanistic Modeling : Fit data to a biphasic model (e.g., two-site binding) using GraphPad Prism.

- Pathway Analysis : Combine RNA-seq with phosphoproteomics to identify compensatory pathways at high doses.

- Redox Profiling : Assess nitro group reduction in cells via LC-MS/MS (e.g., detect amine metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.